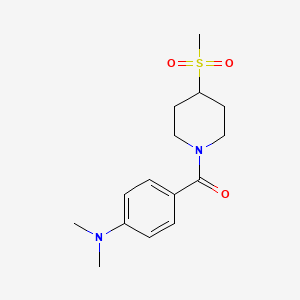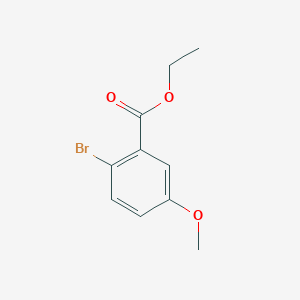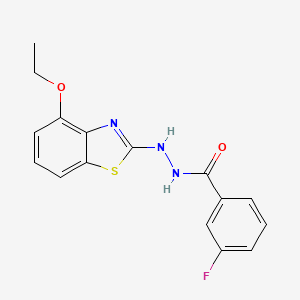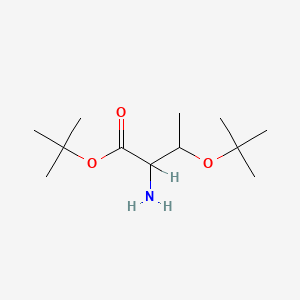
(4-(Dimethylamino)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of methanone with a dimethylamino phenyl group and a methylsulfonyl piperidinyl group . Methanone derivatives are often used in organic chemistry and medicinal chemistry due to their reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information on the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
Methanone derivatives can undergo a variety of chemical reactions, including nucleophilic addition and condensation reactions . The exact reactions that this compound can undergo would depend on the specific functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the functional groups present in the molecule .Applications De Recherche Scientifique
Chemical Analysis and Method Development
Studies on compounds like “(4-(Dimethylamino)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone” often involve the development of analytical methods for their identification and quantification. For instance, the use of HPLC (High-Performance Liquid Chromatography) for the analysis of basic drugs on microparticulate strong cation-exchange materials highlights the importance of such techniques in the chemical analysis of similar compounds. These methods can provide crucial insights into the pharmacokinetics and distribution of these compounds within biological systems, enabling a better understanding of their therapeutic potentials and toxicological profiles (Flanagan, Harvey, & Spencer, 2001).
Pharmacological Applications
Pharmacological research often explores the therapeutic potentials of compounds through their biochemical interactions and effects on biological systems. For example, studies on sulforaphane and its effects demonstrate the investigation into compounds with antioxidant, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic properties. This illustrates the broad spectrum of potential pharmacological applications that could be relevant to the research and development of new therapeutic agents based on chemical structures similar to “(4-(Dimethylamino)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone” (Kim & Park, 2016).
Potential Role in Proteostasis
The exploration of chemical compounds in maintaining proteostasis presents another intriguing area of research. Compounds like 4-phenylbutyric acid, used clinically for certain disorders, have shown potential in alleviating endoplasmic reticulum stress by acting as chemical chaperones. This opens up avenues for research into similar compounds that could modulate protein folding and degradation processes, offering therapeutic strategies for diseases characterized by protein misfolding and aggregation (Kolb et al., 2015).
Contribution to Drug Metabolism Studies
Research on the metabolism of various pharmaceuticals, including the study of their metabolic pathways, enzyme interactions, and the formation of metabolites, is crucial for understanding the efficacy, safety, and mechanism of action of these compounds. For instance, the metabolomics of methadone provides insights into its pharmacokinetics, pharmacodynamics, and drug-drug interactions, which could be relevant to compounds with similar pharmacological profiles (Dinis-Oliveira, 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(dimethylamino)phenyl]-(4-methylsulfonylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-16(2)13-6-4-12(5-7-13)15(18)17-10-8-14(9-11-17)21(3,19)20/h4-7,14H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZDDBQEMJHOEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Dimethylamino)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2411865.png)

![8-(4-Ethylbenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2411867.png)
![Methyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2411874.png)


![3,3-Dimethyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2411879.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2411881.png)
![1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2411882.png)